

# Definitive Structural Validation of N-Methylated Pyrazole Regioisomers

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## Compound of Interest

Compound Name: 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

CAS No.: 87675-34-1

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## A Comparative Methodological Guide

### Part 1: The Regioselectivity Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, yet its alkylation presents a persistent structural ambiguity. The parent pyrazole exists in a state of annular tautomerism (

-pyrazole

-pyrazole). Upon N-methylation (or general alkylation), this dynamic equilibrium collapses into two distinct, static regioisomers: the 1,3-disubstituted and 1,5-disubstituted isomers.

Misassigning these isomers is a "silent killer" in Structure-Activity Relationship (SAR) studies. A 1,5-isomer mislabeled as a 1,3-isomer can lead to erroneous binding hypotheses, wasted synthesis cycles, and dead-end lead optimization.

This guide moves beyond basic 1D NMR heuristics, providing a rigorous, self-validating workflow to distinguish these isomers with absolute confidence.

## Part 2: Comparative Analysis of Validation Methods

We evaluate four distinct methodologies for structural assignment, ranked by rigorousness and resource efficiency.

### Method A: 1D

#### H NMR (Screening Level)

Reliability: Low to Moderate

While often the first step, 1D proton NMR is rarely definitive for novel scaffolds due to overlapping signals and solvent-dependent shifts.

- **The Heuristic:** In general, the N-methyl signal of the 1,5-isomer appears downfield relative to the 1,3-isomer due to steric compression and magnetic anisotropy from the adjacent C5-substituent.
- **The Flaw:** This rule is relative. Without both isomers in hand for a side-by-side comparison, an isolated spectrum cannot be assigned with certainty.
- **Solvent Effects:** Pyrazoles are sensitive to hydrogen bonding.<sup>[1]</sup>

is standard, but DMSO-

often separates overlapping peaks.

### Method B: 2D NMR – NOESY & HMBC (The Gold Standard)

Reliability: High

This is the recommended industry standard. It relies on through-space (NOESY) and through-bond (HMBC) interactions that are topologically distinct between isomers.

#### 1. The NOESY/ROESY Logic (Spatial):

- **1,5-Isomer:** The N-methyl group is spatially adjacent to the substituent at position 5 (e.g., a phenyl ring or alkyl chain). A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N-Me protons and the protons of the C5-substituent.

- 1,3-Isomer: The N-methyl group is adjacent to the C5-proton (if unsubstituted) or far removed from the C3-substituent. You will see an NOE to the ring proton H5, but not to the substituent R.
2. The HMBC Logic (Connectivity):
- Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings ( and ).
  - The Diagnostic Cross-Peak: The N-methyl protons will show a strong correlation to C5. They will generally not couple to C3 ( is typically too weak).
    - Step 1: Identify the Ring Carbons (C3 vs C5).[2] C3 is usually downfield of C5, but this varies.
    - Step 2: Verify connectivity.[3][4][5] If N-Me couples to a carbon that also couples to the substituent "R", then "R" is at position 5.

## Method C:

### N-HMBC (The Specialist)

Reliability: Very High

Nitrogen chemical shifts provide massive resolution.

- Pyrrole-like N (N1): The methylated nitrogen. Typically shielded ( to ppm).
- Pyridine-like N (N2): The imine nitrogen. Typically deshielded (

to

ppm).

- Application:

-

HMBC can identify which nitrogen is methylated and its coupling partners, resolving ambiguity when carbon signals overlap.

## Method D: DFT-GIAO Calculation (In-Silico Validation)

Reliability: High (when combined with Exp. Data)

When experimental data is ambiguous (e.g., lack of protons for NOE), Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method is the final arbiter.

- Workflow: Optimize geometries of both hypothetical isomers

Calculate NMR shielding tensors

Compare Mean Absolute Error (MAE) against experimental data.

- Threshold: A correct assignment typically yields an MAE

ppm for

and

ppm for

.

## Part 3: Data Presentation & Decision Matrix

### Table 1: Comparative Efficacy of Validation Methods

Method	Information Content	Time Cost	Cost/Sample	Confidence Level	Recommended For
1D H NMR	Chemical Shift, Integration	< 5 min	Low	Low	Rough purity check
2D NOESY	Spatial Proximity (N-Me R)	20-60 min	Med	High	Primary validation
2D HMBC	Connectivity (N-Me C5)	30-120 min	Med	High	Primary validation
N-HMBC	N-Hybridization State	1-4 hours	High	Very High	Complex/Fused scaffolds
DFT (GIAO)	Theoretical Match	12-24 hours	High (Compute)	High	Ambiguous cases/Oils

**Table 2: Diagnostic NMR Signals (Typical Ranges in**

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Feature	1,3-Dimethylpyrazole (Isomer A)	1,5-Dimethylpyrazole (Isomer B)
N-Me Shift ( )	ppm (Upfield)	ppm (Downfield)
NOE Correlation	N-Me	N-Me
	H5 (Ring Proton)	R5 (Substituent)
HMBC Correlation	N-Me	N-Me
	C5 (Unsubstituted)	C5 (Substituted)
N Shift (N1)	ppm	ppm

## Part 4: Experimental Protocols

### Protocol 1: The "Gold Standard" 2D NMR Acquisition

Objective: Obtain definitive NOE and HMBC correlations.

- Sample Prep: Dissolve 10-20 mg of pure isolate in 0.6 mL (or DMSO- if solubility is poor). Filter to remove particulates (critical for 2D noise reduction).
- Instrument: 400 MHz spectrometer or higher (600 MHz preferred for resolution).
- Experiment 1:
  - 
  - HMBC:
    - Optimization: Set long-range coupling constant ( ) to 8 Hz.
    - Scans: Minimum 16 scans per increment.[5]

- Analysis: Look for the cross-peak between N-Me protons ( ppm) and the C5 carbon.
- Experiment 2: 1D NOE or 2D NOESY:
  - Mixing Time: 500 ms (standard for small molecules).
  - Analysis: Irradiate N-Me. Look for enhancement of the C5-substituent protons.

## Protocol 2: DFT-GIAO Calculation (Gaussian/Orca)

Objective: Confirm structure when NOE is silent.

- Conformational Search: Generate conformers for both 1,3- and 1,5-isomers (e.g., using Crest/XTB).
- Geometry Optimization: DFT B3LYP/6-31G(d) in vacuum or solvent model (PCM).
- NMR Calculation: Run GIAO step at B3LYP/6-311+G(2d,p) level.
  - Keywords (Gaussian):nmr=giao scrf=(solvent=chloroform)
- Scaling: Apply linear scaling factors to convert isotropic shielding to chemical shift ( ).
- Validation: Calculate MAE between Experimental and Calculated shifts. Select the isomer with the lowest error.

## Part 5: Visualization of Logic Flow

The following diagram illustrates the decision-making process for validating the regioisomers.



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Figure 1: Decision tree for the structural assignment of pyrazole regioisomers, moving from synthesis to definitive spectroscopic or computational validation.

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  - Context: Foundational understanding of the NH-pyrazole equilibrium.
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- HMBC and NOESY Assignment Methodology
  - Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)
  - Source: Molbank 2021, M1234.
  - Context: Explicitly details the use of - HMBC and NOESY to distinguish regioisomers.
  - URL: [\[Link\]](#)<sup>[6]</sup>
- DFT-GIAO Valid
  - Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction.
  - Source: Organic & Biomolecular Chemistry, 2013.<sup>[7]</sup>
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- Specific Chemical Shift D
  - Title: 13C and 15N NMR chemical shifts of the pyrazoles.<sup>[8]</sup><sup>[9]</sup>
  - Source: New Journal of Chemistry, 2003.
  - Context: Provides the specific chemical shift ranges for N1 vs N2 and C3 vs C5 in substituted pyrazoles.
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